molecular formula C29H30N6O7 B606484 Carboxyrhodamine 110-PEG3-Azide CAS No. 1536327-95-3

Carboxyrhodamine 110-PEG3-Azide

Cat. No.: B606484
CAS No.: 1536327-95-3
M. Wt: 574.59
InChI Key: LBOVGETWICZMTO-UHFFFAOYSA-N
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Description

Carboxyrhodamine 110-PEG3-Azide is a green fluorescent rhodamine dye that is widely used in various scientific applications. This compound is known for its excellent photostability and solubility, making it a superior alternative to other green fluorescent dyes. It has an excitation maximum at 501 nm and an emission maximum at 525 nm, which makes it suitable for use with the 488 nm spectral line of the argon ion laser commonly used in confocal laser-scanning microscopy .

Scientific Research Applications

Carboxyrhodamine 110-PEG3-Azide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Carboxyrhodamine 110-PEG3-Azide is primarily used as a green fluorescent marker . It is designed to target alkyne-tagged biomolecules . The azide group in the compound enables it to react with terminal alkynes via a copper-catalyzed click reaction (CuAAC) .

Mode of Action

The compound interacts with its targets through a process known as “click chemistry”. Specifically, it reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole . It can also react with strained cyclooctyne via a copper-free click chemistry reaction .

Biochemical Pathways

It’s known that the compound is used for imaging of alkyne-tagged biomolecules , suggesting its involvement in visualizing biochemical processes.

Pharmacokinetics

It’s known that the compound has better solubility than the parent dye carboxyrhodamine , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the production of a green fluorescence . This fluorescence is used for imaging of alkyne-tagged biomolecules . The compound is photostable and its fluorescence is completely insensitive to pH between 4 and 9 .

Action Environment

The action of this compound is influenced by environmental factors such as pH and light. The compound is highly stable under both acidic and basic conditions . Its fluorescence is an excellent match to the intense 488 nm spectral line of the argon ion laser commonly used in many confocal laser-scanning microscopes .

Safety and Hazards

Carboxyrhodamine 110-PEG3-Azide should be stored at -20 °C . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn .

Future Directions

Carboxyrhodamine 110-PEG3-Azide is suitable for confocal laser scanning microscopy . Its long PEG spacer should reduce any steric effect of the dye on the molecule to be labelled . Carboxyrhodamine 110 and its derivatives are superior alternatives to other green fluorescent dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxyrhodamine 110-PEG3-Azide is synthesized through a series of chemical reactions involving the conjugation of carboxyrhodamine 110 with a polyethylene glycol (PEG) spacer and an azide group. The PEG spacer enhances the solubility and reduces steric hindrance, while the azide group enables click chemistry reactions. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a solid form and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Carboxyrhodamine 110-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are used to conjugate the dye with various biomolecules containing alkyne groups .

Common Reagents and Conditions:

Major Products: The major products of these reactions are stable triazole-linked conjugates, which are used for labeling and imaging applications in biological research .

Comparison with Similar Compounds

Carboxyrhodamine 110-PEG3-Azide is unique due to its combination of photostability, solubility, and compatibility with click chemistry. Similar compounds include:

This compound stands out due to its superior stability under various conditions and its versatility in click chemistry applications.

Properties

CAS No.

1536327-95-3

Molecular Formula

C29H30N6O7

Molecular Weight

574.59

IUPAC Name

2-(6-amino-3-iminio-3H-xanthen-9-yl)-5-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamoyl)benzoate

InChI

InChI=1S/C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38)

InChI Key

LBOVGETWICZMTO-UHFFFAOYSA-N

SMILES

[NH2+]=C1C=CC2=C(C3=CC=C(C(NCCOCCOCCOCCN=[N+]=[N-])=O)C=C3C([O-])=O)C4=C(C=C(N)C=C4)OC2=C1

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carboxyrhodamine 110-PEG3-Azide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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